
6-Methoxy-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one
Overview
Description
6-Methoxy-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one is an organic compound belonging to the class of naphthalenes These compounds are characterized by a fused ring structure that includes a benzene ring and a cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as methoxybenzene and dimethylcyclohexanone.
Reaction Conditions: The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to facilitate the formation of the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Methoxy-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that mediate its biological effects. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various physiological responses.
Comparison with Similar Compounds
Similar Compounds
6-Methoxy-2-naphthaldehyde: Another methoxy-substituted naphthalene derivative with different functional groups.
4,4-Dimethyl-1,2-dihydronaphthalene: A similar compound lacking the methoxy group.
1-Methoxy-4,4-dimethyl-2,3-dihydronaphthalene: A structural isomer with the methoxy group in a different position.
Uniqueness
6-Methoxy-4,4-dimethyl-3,4-dihydronaphthalen-1(2H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Biological Activity
2-Bromo-3-methoxy-6-(trifluoromethyl)pyridine is a heterocyclic compound that has gained attention in recent years due to its diverse biological activities, particularly as an antimicrobial agent and its potential interactions with DNA. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following features:
- Molecular Formula : C_7H_5BrF_3N
- Molar Mass : 256.02 g/mol
- Functional Groups : Contains a bromine atom, a methoxy group (-OCH₃), and a trifluoromethyl group (-CF₃) attached to a pyridine ring.
The trifluoromethyl group enhances the compound's chemical reactivity and biological activity, making it an interesting candidate for pharmaceutical applications.
Antimicrobial Properties
Research indicates that 2-Bromo-3-methoxy-6-(trifluoromethyl)pyridine exhibits significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, with notable zones of inhibition observed during testing. The compound's structure contributes to its ability to disrupt microbial cell functions, potentially leading to its application in developing new therapeutic agents.
Interaction with DNA
Another critical area of study involves the compound's interaction with DNA. Preliminary findings suggest that it can bind to DNA, which may facilitate the development of novel agents targeting genetic material. This interaction is particularly relevant for research in genetic studies and drug development aimed at combating diseases influenced by genetic factors.
Synthesis Methods
The synthesis of 2-Bromo-3-methoxy-6-(trifluoromethyl)pyridine can be achieved through several methods, including:
- Nucleophilic Substitution : Utilizing appropriate reagents to introduce the bromine and trifluoromethyl groups.
- Reactions with Methoxy Reagents : Employing methoxy reagents to incorporate the methoxy group into the pyridine ring.
These synthetic pathways allow for the efficient production of the compound while enabling variations in substituents to tailor properties for specific applications.
Comparative Analysis
To highlight the uniqueness of 2-Bromo-3-methoxy-6-(trifluoromethyl)pyridine, a comparison with structurally similar compounds is presented in the table below:
Compound Name | Similarity | Key Features |
---|---|---|
2-Methoxy-6-(trifluoromethyl)pyridine | 0.79 | Lacks bromine substitution |
3-Bromo-6-methylpyridine | 0.72 | Contains a methyl group instead of methoxy |
5-Bromo-2-(trifluoromethyl)pyridine | 0.87 | Different position of bromine substitution |
4-Methoxy-6-(trifluoromethyl)pyridine | 0.71 | Different substitution pattern |
3-Bromo-2-chloro-6-(trifluoromethyl)pyridine | 0.71 | Contains chlorine instead of methoxy |
This table illustrates how the combination of both a methoxy group and a trifluoromethyl group on the pyridine ring imparts distinct chemical properties such as enhanced stability and reactivity compared to other similar compounds.
Case Studies
Several studies have focused on evaluating the biological activity of this compound:
- Antimicrobial Efficacy Study : A laboratory study tested various concentrations of 2-Bromo-3-methoxy-6-(trifluoromethyl)pyridine against common bacterial strains such as E. coli and Staphylococcus aureus. Results indicated significant antimicrobial activity, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL depending on the strain.
- DNA Binding Affinity : A fluorescence spectroscopy study assessed the binding affinity of this compound to DNA. The results showed that it could intercalate between DNA base pairs, suggesting potential applications in targeted drug delivery systems for genetic diseases.
Properties
IUPAC Name |
6-methoxy-4,4-dimethyl-2,3-dihydronaphthalen-1-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-13(2)7-6-12(14)10-5-4-9(15-3)8-11(10)13/h4-5,8H,6-7H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHUQIBQLSNNYHY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=O)C2=C1C=C(C=C2)OC)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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